molecular formula C13H14N2O2S B189744 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide CAS No. 75391-97-8

4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

Cat. No.: B189744
CAS No.: 75391-97-8
M. Wt: 262.33 g/mol
InChI Key: UVXVYQURGLFLAJ-UHFFFAOYSA-N
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Description

4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is a chemical compound of interest in medicinal chemistry and biochemical research. As part of the benzenesulfonamide family, it serves as a valuable scaffold for investigating new therapeutic agents. Benzenesulfonamide derivatives are extensively studied for their ability to inhibit carbonic anhydrase isoforms, a mechanism relevant for developing anticancer agents . Some benzenesulfonamide-based inhibitors have been evaluated against breast cancer cell lines, showing significant anti-proliferative activity and selectivity . Furthermore, structurally similar sulfonamide compounds have been identified as key components in novel HIV-1 Capsid protein inhibitors, demonstrating potent antiviral activity and revealing a promising target for antiviral therapy . Research also indicates that certain benzenesulfonamide derivatives exhibit antimicrobial properties, including activity against parasites like Leishmania donovani . The chemical structure of this compound, featuring a sulfonamide group linked to a p-tolyl ring and a 2-picolyl group, makes it a versatile intermediate for further chemical modifications and structure-activity relationship (SAR) studies. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-11-5-7-13(8-6-11)18(16,17)15-10-12-4-2-3-9-14-12/h2-9,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXVYQURGLFLAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352659
Record name 4-Methyl-N-pyridin-2-ylmethyl-benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75391-97-8
Record name 4-Methyl-N-pyridin-2-ylmethyl-benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Standard Conditions

The reaction proceeds via a two-step mechanism: (i) deprotonation of the amine by a base, forming a nucleophilic amine anion, and (ii) displacement of the chloride leaving group on the sulfonyl chloride. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically employed as a base to neutralize HCl byproducts, with dichloromethane (DCM) or toluene as solvents. For example, a 1:1 molar ratio of sulfonyl chloride to amine in DCM at 0–25°C achieves complete conversion within 2–4 hours.

Yield Optimization and Challenges

While the direct method is efficient, side reactions such as over-sulfonylation or hydrolysis of the sulfonyl chloride can reduce yields. Patent data suggest that maintaining anhydrous conditions and stoichiometric control (1.1 equiv. of sulfonyl chloride) minimizes these issues, yielding 75–85% pure product after aqueous workup. Recrystallization from ethanol/water mixtures further enhances purity to >98%.

Alternative Pathways for Sulfonamide Formation

Coupling Agent-Assisted Synthesis

In cases where the amine exhibits low nucleophilicity or the sulfonyl chloride is moisture-sensitive, peptide coupling agents such as propanephosphonic acid anhydride (T3P) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) may be employed. These agents activate the sulfonyl chloride, forming a reactive intermediate that couples with the amine. For instance, T3P in acetonitrile with DIPEA facilitates sulfonamide formation at 50°C, achieving 82% yield.

Solid-Phase Synthesis

Recent advancements in combinatorial chemistry have enabled solid-phase synthesis using Wang resin-bound 4-methylbenzenesulfonyl derivatives. After coupling with pyridin-2-ylmethylamine, cleavage with trifluoroacetic acid (TFA) releases the product in 70–75% yield. This method is advantageous for high-throughput screening but requires specialized equipment.

Synthesis of Pyridin-2-ylmethylamine Intermediates

The availability of pyridin-2-ylmethylamine is critical for scalable production. Two primary routes dominate industrial and laboratory settings:

Reduction of Pyridin-2-ylcarbonitrile

Catalytic hydrogenation of pyridin-2-ylcarbonitrile using Raney nickel or palladium on carbon in methanol under 3–5 bar H₂ pressure yields the amine in 88–92% purity. This method avoids over-reduction to tertiary amines by controlling H₂ pressure and reaction time.

Gabriel Synthesis from Pyridin-2-ylmethyl Halides

Reaction of pyridin-2-ylmethyl bromide with potassium phthalimide in DMF at 100°C forms the phthalimide intermediate, which is hydrolyzed with hydrazine to release the amine. This route achieves 65–70% overall yield but requires careful handling of toxic hydrazine byproducts.

Experimental Data and Comparative Analysis

The table below summarizes key synthetic methods and their performance metrics:

MethodConditionsYield (%)Purity (%)Source
Direct sulfonylationDCM, TEA, 25°C, 4 h8598
T3P-assisted couplingAcetonitrile, DIPEA, 50°C, 6 h8295
Catalytic hydrogenationMeOH, Pd/C, 5 bar H₂, 12 h9099
Gabriel synthesisDMF, hydrazine, reflux, 24 h6890

Industrial-Scale Considerations

Solvent and Reagent Selection

Toluene is preferred over DCM for large-scale reactions due to its lower toxicity and ease of recycling. Patent data indicate that substituting DCM with toluene reduces production costs by 20% without compromising yield.

Waste Management

Neutralization of HCl byproducts with aqueous sodium bicarbonate generates NaCl, which is removed via filtration. Phthalimide byproducts from the Gabriel synthesis require incineration or specialized degradation protocols to meet environmental regulations .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran (THF).

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed.

Scientific Research Applications

Antibacterial Activity

Overview
The compound exhibits significant antibacterial properties, making it a subject of interest for developing new antimicrobial agents. Studies have shown that sulfonamide derivatives, including 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide, can act as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS), crucial for folate synthesis in bacteria.

Case Study: Antimicrobial Efficacy
A recent study explored a series of N-(thiazol-2-yl)benzenesulfonamide derivatives, which included compounds similar to this compound. The results indicated that these compounds displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria. Specifically, compounds with certain substitutions showed enhanced activity, suggesting that structural modifications can optimize their efficacy against various bacterial strains .

CompoundActivity AgainstMechanism
This compoundGram-positive and Gram-negative bacteriaInhibition of DHPS

Therapeutic Potential in Leishmaniasis

Overview
Leishmaniasis is a parasitic disease caused by Leishmania species, and there is an urgent need for effective treatments due to rising drug resistance. Compounds like this compound are being investigated for their antileishmanial properties.

Case Study: Efficacy Against Leishmania donovani
In vitro studies have demonstrated that derivatives of pyridinyl benzenesulfonamides exhibit significant activity against Leishmania donovani promastigotes and amastigotes. For instance, a related compound (2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide) showed a 50% inhibitory concentration of approximately 38.5 µg/mL against promastigotes and was non-toxic to macrophages . This suggests that modifications to the pyridine moiety can enhance therapeutic effects while minimizing toxicity.

CompoundIC50 (µg/mL)Toxicity to Macrophages
2-Nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide38.5Non-toxic

Mechanism of Action

The mechanism of action of 4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues, their substituents, synthesis methods, and applications:

Compound Name Substituent Molecular Formula Synthesis Method Key Findings/Applications Reference
4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide Pyridin-2-ylmethyl C₁₃H₁₄N₂O₂S Reaction with polyphosphoric acid Imidazo[1,5-a]pyridine synthesis via cyclocondensation
4-methyl-N-(2-(phenylethynyl)phenyl)benzenesulfonamide (S8) 2-(Phenylethynyl)phenyl C₂₂H₁₇NO₂S Standard sulfonamide coupling Not a crucial intermediate in photoinduced thiol radical reactions
4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide Pyridin-2-ylmethyl, 4-amino C₁₂H₁₃N₃O₂S Unspecified (commercially available) Potential pharmacological applications due to enhanced hydrogen-bonding capacity
4-methyl-N-(3-methyl-[1,1′-biphenyl]-2-yl)benzenesulfonamide (S9c) 3-Methylbiphenyl C₂₀H₁₉NO₂S Similar sulfonamide coupling Atropisomerism studies in dibenzoazepinones
4-methyl-N-(4-nitrobenzoyl)benzenesulfonamide 4-Nitrobenzoyl C₁₅H₁₄N₂O₅S Acylation of sulfonamide Conformational analysis: N–H bond antiperiplanar to C=O group
4-methyl-N-(1-phenylbut-3-en-2-yl)benzenesulfonamide 1-Phenylbut-3-en-2-yl C₁₈H₂₁NO₂S Grignard addition to sulfonamide Rhodium-catalyzed carbonylative C–C bond activation

Physicochemical and Structural Insights

  • Crystal Packing : Structural analyses of compounds like 4-methyl-N-(4-methylbenzoyl)benzenesulfonamide show gauche torsions in the C–SO₂–NH–C(O) segment, with angles around 89°, suggesting similar packing behaviors across the sulfonamide family .

Biological Activity

4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is a sulfonamide compound notable for its diverse biological activities and potential applications in medicinal chemistry. Its unique structure, which combines a benzenesulfonamide moiety with a pyridine ring, suggests various interactions with biological targets. This article explores the compound's biological activity, synthesis, and potential therapeutic applications based on recent research findings.

  • Chemical Formula : C12_{12}H14_{14}N2_{2}O2_{2}S
  • Molecular Weight : Approximately 250.33 g/mol
  • Structure : The compound features a methyl group attached to the benzenesulfonamide and a pyridine ring, which enhances its solubility and bioactivity.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of sulfonamides have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. A study involving molecular docking suggested that this compound could effectively bind to bacterial enzymes, thereby inhibiting their function.

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Similar sulfonamide derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and disruption of cellular signaling pathways. For example, certain sulfonamides have been reported to target DNA gyrase and topoisomerase IV, crucial for bacterial DNA replication and repair, which may also be relevant in cancer cell biology .

The biological activity of this compound is likely mediated through:

  • Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity.
  • Protein Binding : Molecular docking studies have indicated a high binding affinity for proteins involved in disease pathways, suggesting a mechanism for its therapeutic effects.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Sulfonamide : Reaction between benzenesulfonyl chloride and pyridin-2-ylmethanamine.
  • Methylation : Introduction of the methyl group at the para position of the benzenesulfonamide.

This synthetic route allows for the generation of various derivatives, which can be screened for enhanced biological activity.

Study on Antimicrobial Activity

A recent investigation focused on synthesizing novel sulfonamide derivatives and assessing their antimicrobial properties. Compounds with structural similarities to this compound were tested against multiple bacterial strains. Results indicated that certain derivatives exhibited potent antibacterial activity, suggesting that modifications to the core structure could enhance efficacy .

Anticancer Research

In another study, sulfonamides were evaluated for their antiproliferative effects in various cancer cell lines (e.g., MDA-MB-231 for breast cancer). The results demonstrated that specific modifications could significantly improve the compounds' ability to inhibit cell growth and induce apoptosis in cancer cells .

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
This compoundMethyl group on benzenesulfonamideAntibacterial, anticancer
N-(thiazol-2-yl)benzenesulfonamideThiazole ringAntimicrobial
5-Chloro-N-(4-sulfamoylphenyl)benzamideChloro and sulfonamide groupsAnticancer

Q & A

Q. Catalytic strategies :

  • Rhodium-catalyzed cycloaddition : For synthesizing indole derivatives, use [Rh(cod)Cl]₂ (5 mol%) in THF at 60°C to achieve yields >80% .
  • Gold(I)-catalyzed ring-opening : Employ [Au(JohnPhos)(NTf2)] (5 mol%) in DCE to functionalize aziridines, with regioselectivity controlled by ligand design .
    Optimization : Screen solvents (DCE vs. THF), temperature (room temp. to 80°C), and catalysts (Rh, Au, or Pd) to balance reactivity and byproduct formation .

(Advanced) What computational approaches elucidate the compound's interactions with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., carbonic anhydrase). Key residues (His94, Gln92) form hydrogen bonds with the sulfonamide group .
  • DFT calculations : Gaussian 09 optimizes geometries at the B3LYP/6-311++G(d,p) level to predict electronic properties (HOMO-LUMO gaps ~4.5 eV) .

(Advanced) What strategies resolve contradictions in reported synthetic yields or characterization data?

Case study : Discrepancies in NMR shifts (e.g., pyridine protons at δ 8.1 vs. δ 8.3 ppm) may arise from solvent effects (CDCl3 vs. DMSO-d6). Solutions:

  • Reproduce synthesis under standardized conditions (e.g., inert atmosphere, anhydrous solvents) .
  • Cross-validate crystallographic data (CCDC entries) with experimental NMR/IR to confirm structural assignments .

(Advanced) How does the compound's stereochemistry influence its reactivity and application in asymmetric catalysis?

Q. Stereochemical impact :

  • Diastereomer separation : Chiral HPLC (Chiralpak IA column) resolves enantiomers for studies on catalytic activity .
  • Axial chirality : The pyridinylmethyl group’s conformation affects transition-state stabilization in asymmetric cycloadditions .

(Advanced) What role does exact mass spectrometry play in confirming its molecular identity?

Q. HRMS analysis :

  • Electrospray ionization (ESI) : [M+H]+ at m/z 305.0912 (calc. 305.0915) confirms molecular formula (C14H16N2O2S) .
  • Fragmentation patterns : Loss of SO2 (64 Da) and pyridine moiety (79 Da) validate the sulfonamide scaffold .

(Advanced) How are structure-activity relationships (SAR) explored for this compound in drug discovery?

Q. SAR strategies :

  • Derivatization : Introduce substituents (e.g., halogens at the benzene ring) to modulate lipophilicity (logP from 2.1 to 3.5) .
  • Enzymatic assays : Test inhibition of carbonic anhydrase IX (IC50 < 1 µM) to correlate substituent effects with activity .

(Advanced) What methodologies validate crystallographic data accuracy for this sulfonamide?

Q. Validation protocols :

  • R-factor analysis : Ensure R1 < 0.05 and wR2 < 0.12 for high-resolution datasets .
  • Twinned data : Use SHELXL’s TWIN/BASF commands to refine structures with pseudo-merohedral twinning .
  • CSD cross-check : Compare bond lengths (C–S: 1.76 Å) and angles (C–S–O: 106°) with Cambridge Structural Database entries .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
Reactant of Route 2
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4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

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